molecular formula C13H11F2NO2S B11112223 4-fluoro-N-(3-fluorobenzyl)benzenesulfonamide

4-fluoro-N-(3-fluorobenzyl)benzenesulfonamide

Cat. No.: B11112223
M. Wt: 283.30 g/mol
InChI Key: UBRXGQHXUWWCRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-FLUORO-N-[(3-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE is a sulfonamide derivative known for its potential applications in medicinal chemistry and pharmaceutical research. Sulfonamides are a class of compounds that have been widely used as antibacterial agents. The presence of fluorine atoms in the structure can enhance the compound’s biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-[(3-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE typically involves the amidation reaction. One common method is the reaction of 4-fluorobenzenesulfonyl chloride with 3-fluorobenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-[(3-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce sulfonic acids.

Scientific Research Applications

4-FLUORO-N-[(3-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-FLUORO-N-[(3-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of two fluorine atoms in 4-FLUORO-N-[(3-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE enhances its stability and biological activity compared to similar compounds. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C13H11F2NO2S

Molecular Weight

283.30 g/mol

IUPAC Name

4-fluoro-N-[(3-fluorophenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C13H11F2NO2S/c14-11-4-6-13(7-5-11)19(17,18)16-9-10-2-1-3-12(15)8-10/h1-8,16H,9H2

InChI Key

UBRXGQHXUWWCRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.